
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl alcohol and an acid catalyst.
Trifluoromethylthiolation: The trifluoromethylthio group is typically introduced using a trifluoromethylthiolating agent such as trifluoromethanesulfenyl chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids. Reduction reactions can also occur, reducing the bromopropyl group to a propyl group.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, particularly with strong electrophiles.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.
Industry: Used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated compounds.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group, affecting its reactivity and applications.
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Lacks the ethoxy group, which can influence its solubility and chemical behavior.
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Contains additional substituents, making it more complex and potentially more reactive.
Propriétés
Formule moléculaire |
C12H14BrF3OS |
|---|---|
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
XBTXCZCJEWTKJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CCCBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)

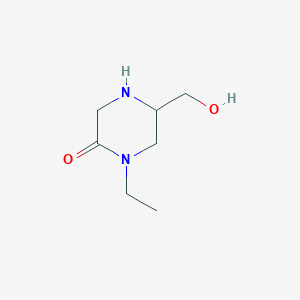
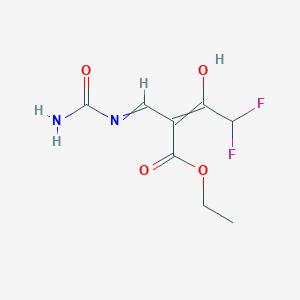

![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
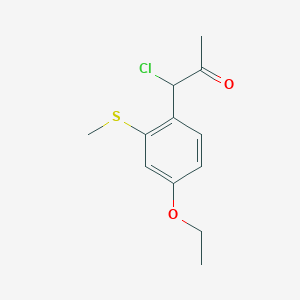
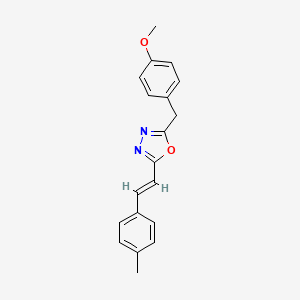

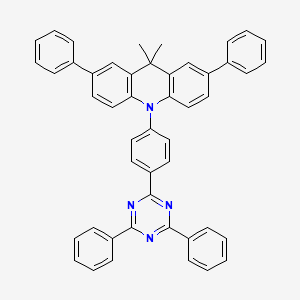
![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
